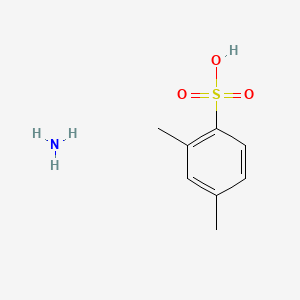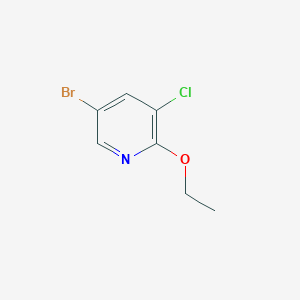
Ammonium xylenesulfonate
Vue d'ensemble
Description
Ammonium Xylenesulfonate is a cleansing agent used in cosmetics and personal care products including shampoos, hair conditioners, soaps, detergents, and bath products . It functions as a surfactant and hydrotrope, increasing the ability of water to dissolve other molecules, which helps remove dirt from the skin and hair .
Molecular Structure Analysis
The molecular formula of Ammonium Xylenesulfonate is C8H13NO3S . Its monoisotopic mass is 203.061615 Da .Physical And Chemical Properties Analysis
Ammonium Xylenesulfonate is soluble in water . It is unstable in alkali and releases ammonia . The solid form is flammable .Applications De Recherche Scientifique
Separation of Phenols from Oils
Ammonium salts, including ammonium xylenesulfonate, are used for the efficient separation of phenols from oils by forming deep eutectic solvents. This process is significant as it is nonaqueous and avoids the use of mineral alkalis and acids, thus reducing the production of phenol-containing wastewater (Pang et al., 2012).
Development in Ore Flotation and Metal Recovery
Ammonium xylenesulfonate is involved in ore flotation and metal recovery. Its application in this field is crucial for the development of the social economy, offering advantages in efficiency and effectiveness (Liu Hu-ping, 2013).
Desulfurization Process of Fuels
Research indicates that ammonium-based deep eutectic solvents, which likely include ammonium xylenesulfonate, are critical for the desulfurization of fuels. This is especially relevant as organic sulfides in fuels are a major source of pollution (Li et al., 2013).
Ammonium Ions Detection
The development of optical-chemical sensors for monitoring ammonium ions in aqueous solutions involves ammonium xylenesulfonate. These sensors, based on immobilized pH indicators, demonstrate the compound's significance in environmental monitoring and analysis (Sellien et al., 1992).
Hydrotrope Action in Solubility Enhancement
Ammonium xylenesulfonate functions as a hydrotrope, enhancing the solubility of other compounds in water. This property is essential in various industrial and scientific applications, particularly in improving the solubility of challenging compounds (Horváth-Szabó et al., 2001).
Ammonium Thiosulfate in Reducing Soil Fumigant Emission
Ammonium xylenesulfonate is potentially involved in strategies like using ammonium thiosulfate to reduce volatilization of soil fumigants, which is significant for environmental protection and agricultural practices (Gan et al., 2000).
Mécanisme D'action
Propriétés
IUPAC Name |
azane;2,4-dimethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.H3N/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTOZJXFOAPXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [eChemPortal: SIDSUNEP] Available as a clear, yellow liquid with an ammonia odor that is 40% ammonium xylene sulfonate and 60% water; [MSDSonline] | |
| Record name | Ammonium xylenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
50.0 [mmHg] | |
| Record name | Ammonium xylenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7968 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium xylenesulfonate | |
CAS RN |
26447-10-9 | |
| Record name | Benzenesulfonic acid, dimethyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium xylenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of ammonium xylenesulfonate in the research presented?
A1: The research investigates the use of ammonium xylenesulfonate as a hydrotrope to enhance the solubility of m- and p-aminoacetophenone isomers in aqueous solutions []. Hydrotropes, like ammonium xylenesulfonate, increase the solubility of hydrophobic compounds in water, which can be beneficial for separation and purification processes.
Q2: How does the effectiveness of ammonium xylenesulfonate as a hydrotrope compare to other hydrotropes studied?
A2: The research compares the solubilization ability of ammonium xylenesulfonate to several other hydrotropes, including sodium butyl monoglycol sulfate, sodium cumenesulfonate, sodium xylenesulfonate, and sodium toluenesulfonate []. The study found that the effectiveness of these hydrotropes in solubilizing m- and p-aminoacetophenones varied depending on the hydrotrope concentration and temperature. This suggests that selecting the optimal hydrotrope for a specific application would require considering the specific solute and the desired operating conditions.
Q3: What are the potential applications of using ammonium xylenesulfonate as a hydrotrope for separating m- and p-aminoacetophenone isomers?
A3: The differing solubilities of m- and p-aminoacetophenones in ammonium xylenesulfonate solutions at various concentrations and temperatures could be utilized for their separation []. This could involve selectively precipitating one isomer by manipulating the temperature or hydrotrope concentration, leading to a more efficient and potentially cost-effective separation process compared to traditional methods.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Benzyl 11-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B1528028.png)
![5-Oxo-8-phenyl-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester](/img/structure/B1528030.png)
![Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate](/img/structure/B1528031.png)
![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)
![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)
![4-Bromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1528038.png)
![2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1528039.png)
![1-Benzyl 9-tert-butyl 1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1528041.png)
![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)
![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)


![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)